2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1343927-06-9
VCID: VC2700660
InChI: InChI=1S/C7H8F3NO3/c8-7(9,10)6(14)11-2-4(3-11)1-5(12)13/h4H,1-3H2,(H,12,13)
SMILES: C1C(CN1C(=O)C(F)(F)F)CC(=O)O
Molecular Formula: C7H8F3NO3
Molecular Weight: 211.14 g/mol

2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid

CAS No.: 1343927-06-9

Cat. No.: VC2700660

Molecular Formula: C7H8F3NO3

Molecular Weight: 211.14 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid - 1343927-06-9

Specification

CAS No. 1343927-06-9
Molecular Formula C7H8F3NO3
Molecular Weight 211.14 g/mol
IUPAC Name 2-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]acetic acid
Standard InChI InChI=1S/C7H8F3NO3/c8-7(9,10)6(14)11-2-4(3-11)1-5(12)13/h4H,1-3H2,(H,12,13)
Standard InChI Key OPCPYCUUAYHQHE-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C(F)(F)F)CC(=O)O
Canonical SMILES C1C(CN1C(=O)C(F)(F)F)CC(=O)O

Introduction

Structural Characteristics and Physical Properties

2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid features a four-membered nitrogen-containing heterocyclic azetidine ring as its core structural component. This compound is characterized by two key substitutions: a trifluoroacetyl group at the nitrogen (position 1) and an acetic acid moiety at position 3 of the azetidine ring.

Molecular Identification

The compound has been assigned the CAS registry number 1343927-06-9, which uniquely identifies its specific chemical structure in scientific databases and literature. Its molecular formula is C7H8F3NO3, corresponding to a molecular weight of 211.14 g/mol.

Structural Features

Structural FeatureDescription
Core StructureAzetidine (four-membered nitrogen heterocycle)
Position 1 SubstituentTrifluoroacetyl group (CF₃CO-)
Position 3 SubstituentAcetic acid moiety (-CH₂COOH)
Functional GroupsCarboxylic acid, amide, trifluoromethyl
Ring StrainHigh (characteristic of four-membered rings)

Physical Properties

The trifluoromethyl group significantly influences the compound's physical properties, particularly its lipophilicity and metabolic stability. These properties are crucial for pharmaceutical applications as they affect how the compound interacts with biological systems.

Chemical Reactivity

The chemical reactivity of 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid is significantly influenced by both the azetidine ring and its functional group substituents.

Ring Strain Effects

The four-membered azetidine ring possesses considerable ring strain, which can facilitate various chemical transformations:

  • The ring strain enhances the reactivity toward ring-opening reactions.

  • The strained system can participate in nucleophilic substitution reactions with greater facility than unstrained analogues.

Functional Group Reactivity

The compound contains multiple reactive functional groups that can participate in various chemical transformations:

Functional GroupPotential Reactions
Carboxylic AcidEsterification, amide formation, reduction, decarboxylation
TrifluoroacetamideHydrolysis, reduction, nucleophilic substitution
Azetidine RingRing-opening, expansion, or contraction reactions

Trifluoroacetyl Group Reactivity

The trifluoroacetyl group can undergo specific reactions:

  • Hydrolysis under basic conditions to generate the corresponding secondary amine.

  • Reduction to form different nitrogen derivatives.

  • Nucleophilic substitution reactions leading to the replacement of the trifluoroacetyl group.

Comparison with Related Compounds

Several related compounds share structural similarities with 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid, providing contextual understanding of its properties and potential applications.

Structural Analogues

The following table compares 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Differences
2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid1343927-06-9C7H8F3NO3211.14Reference compound
2-(azetidin-3-yl)acetic acid; trifluoroacetic acid1202076-02-5C7H10F3NO4229.15Salt form with unsubstituted azetidine nitrogen
Azetidin-3-yl acetate 2,2,2-trifluoroacetate1356114-40-3C7H10F3NO4229.15Contains ester instead of free carboxylic acid
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile1187595-85-2C7H10N2O2S186.23Contains sulfonyl group and nitrile instead of carboxylic acid

Functional Comparisons

Different substitution patterns on the azetidine ring can significantly alter the properties and reactivity of these compounds:

  • The presence of a free nitrogen (unsubstituted by trifluoroacetyl) allows for different reactivity patterns and hydrogen bonding capabilities.

  • The conversion of carboxylic acid to ester changes solubility profiles and reactivity toward nucleophiles.

  • The introduction of sulfone groups or nitrile functionalities creates distinct electronic environments with altered reactivity patterns.

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid is limited in the available literature, its structural features suggest certain spectroscopic characteristics:

  • NMR Spectroscopy: The trifluoromethyl group would show characteristic signals in both ¹H and ¹³C NMR, with the fluorine atoms causing significant deshielding effects on nearby protons. The CF₃ group would also appear as a quartet in the ¹³C spectrum due to C-F coupling.

  • IR Spectroscopy: The compound would exhibit distinctive absorption bands for:

    • Carboxylic acid O-H stretching (broad band around 3000-2500 cm⁻¹)

    • C=O stretching of both the carboxylic acid and trifluoroacetyl groups (1700-1800 cm⁻¹)

    • C-F stretching bands (1100-1300 cm⁻¹)

Chromatographic Behavior

The compound's chromatographic properties would be influenced by its moderately polar nature, with the carboxylic acid contributing to polarity while the trifluoromethyl group adds lipophilic character. These balanced properties would affect its retention behavior in various chromatographic systems.

Future Research Directions

Structure-Activity Relationship Studies

Further research on 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid could focus on:

  • Systematic modification of the trifluoroacetyl group to examine the effect on biological activity and physicochemical properties.

  • Derivatization of the carboxylic acid functionality to create a library of compounds for biological screening.

  • Investigation of stereochemical effects if the compound contains chiral centers.

Expanded Synthetic Applications

The compound could serve as an intermediate in more complex synthetic pathways:

  • Development of convergent synthesis routes incorporating this scaffold into larger molecular architectures.

  • Exploration of selective functionalization methods to transform the compound into more complex derivatives.

  • Investigation of catalytic methods for stereoselective synthesis of derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator